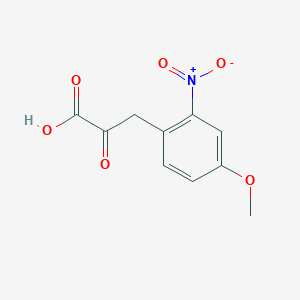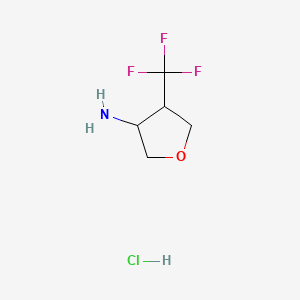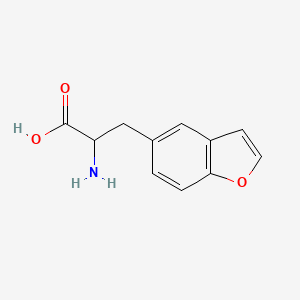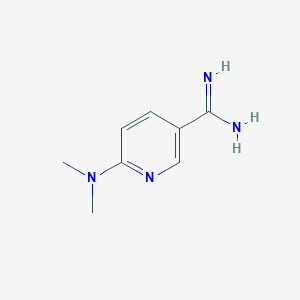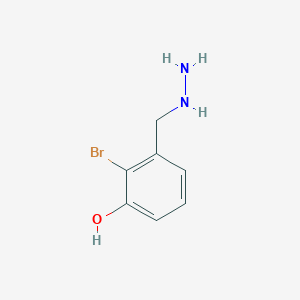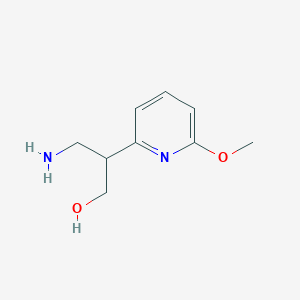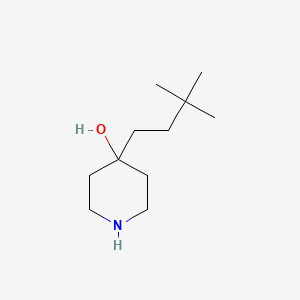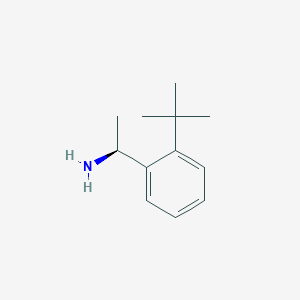![molecular formula C8H12O4 B15321958 2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, typically involves the cyclization of suitable precursors followed by functional group modifications. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable diene or dienophile, cyclization is achieved under controlled conditions to form the cyclobutyl ring.
Methoxycarbonylation: Introduction of the methoxycarbonyl group is carried out using reagents such as dimethyl carbonate in the presence of a base.
Acetic Acid Introduction: The acetic acid moiety is introduced through esterification or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by sequential functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(methoxycarbonyl)cyclopropyl]acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-(methoxycarbonyl)cyclohexyl]acetic acid: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H12O4 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(3-methoxycarbonylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-2-5(3-6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
FOTOSLCBCJWQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




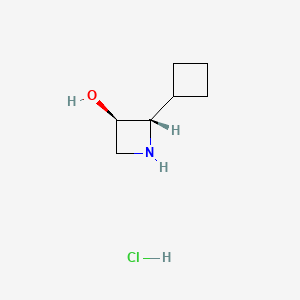
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)

